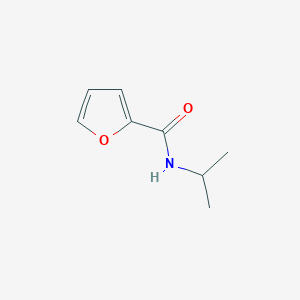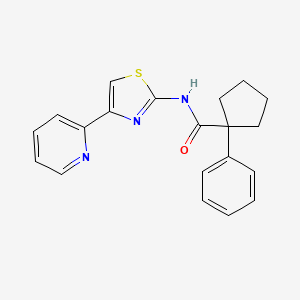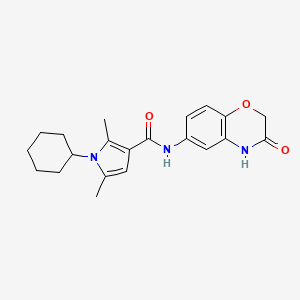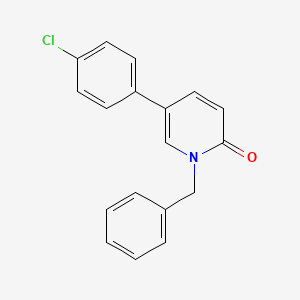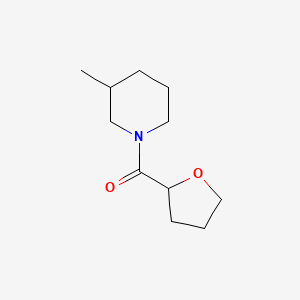
(3-Methylpiperidin-1-yl)-(oxolan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylpiperidin-1-yl)-(oxolan-2-yl)methanone is a chemical compound that features a piperidine ring substituted with a methyl group and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylpiperidin-1-yl)-(oxolan-2-yl)methanone typically involves the reaction of 3-methylpiperidine with oxolane-2-carboxylic acid chloride under basic conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Methylpiperidin-1-yl)-(oxolan-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
(3-Methylpiperidin-1-yl)-(oxolan-2-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3-Methylpiperidin-1-yl)-(oxolan-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, leading to altered neuronal activity.
Comparison with Similar Compounds
Similar Compounds
(3-Methylpiperidin-1-yl)-(oxolan-2-yl)methanone: Unique due to its specific substitution pattern and ring structure.
(3-Methylpiperidin-1-yl)-(pyrrolidin-2-yl)methanone: Similar structure but with a pyrrolidine ring instead of an oxolane ring.
(3-Methylpiperidin-1-yl)-(tetrahydrofuran-2-yl)methanone: Similar structure but with a tetrahydrofuran ring.
Uniqueness
This compound is unique due to its combination of a piperidine ring with an oxolane ring, which imparts specific chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(3-methylpiperidin-1-yl)-(oxolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-9-4-2-6-12(8-9)11(13)10-5-3-7-14-10/h9-10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXMAQDNZPAJOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-N-[(5-sulfamoylthiophen-2-yl)methyl]benzamide](/img/structure/B7521143.png)
![(5-ethyl-1H-pyrazol-3-yl)-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B7521145.png)
![N-[3-(diethylsulfamoyl)-4-ethoxyphenyl]-3-(furan-2-yl)propanamide](/img/structure/B7521146.png)
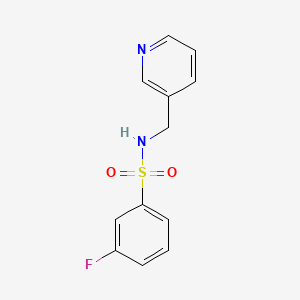
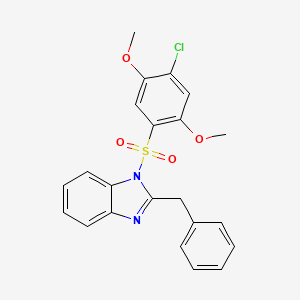
![2-[[4-(Thiophen-2-ylmethyl)piperazin-1-yl]methyl]quinazolin-4-amine](/img/structure/B7521160.png)
![N-[1-(2-pyridin-3-ylquinoline-4-carbonyl)piperidin-4-yl]benzamide](/img/structure/B7521175.png)
![N-(2-ethoxypyridin-3-yl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B7521186.png)

![N-[4-(2-methylmorpholine-4-carbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B7521190.png)
